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molecular formula C11H19ClO3 B3020404 Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester CAS No. 136879-36-2

Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester

Cat. No. B3020404
M. Wt: 234.72
InChI Key: OPAYJXBCTOCXPN-UHFFFAOYSA-N
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Patent
US05268501

Procedure details

A mixture of ethyl acetoacetate [VI-1] (260.2 g, 2.0 mol), methyl isobutyl ketone (300 g) and 1-bromo-5-chloropentane [V-1] (311.0 g, 1.68 mol) is heated to 80°-90° C. Thereto is added anhydrous potassium carbonate (300 g), and the mixture is reacted at 80-90° C. for 12 hours. To the reaction mixture is added potassium carbonate (341.4 g), and the mixture is reacted for additional 6 hours. After completion of the reaction, the methyl isobutyl ketone layer is washed with water, and concentrated under reduced pressure to give crude ethyl 7-chloro-2-(1-oxoethyl)-heptanoate [II-1] (398.6 g, content; 70.8 %, yield; 72.6 %).
Quantity
260.2 g
Type
reactant
Reaction Step One
Quantity
311 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
341.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].Br[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][Cl:16].C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C(C)C>[Cl:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH:2]([C:3](=[O:4])[CH3:5])[C:1]([O:7][CH2:8][CH3:9])=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
260.2 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
311 g
Type
reactant
Smiles
BrCCCCCCl
Name
Quantity
300 g
Type
solvent
Smiles
C(C(C)C)C(=O)C
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
341.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to 80°-90° C
CUSTOM
Type
CUSTOM
Details
the mixture is reacted at 80-90° C. for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the mixture is reacted for additional 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the methyl isobutyl ketone layer is washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCCCCCC(C(=O)OCC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 398.6 g
YIELD: PERCENTYIELD 72.6%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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